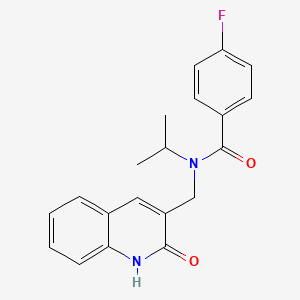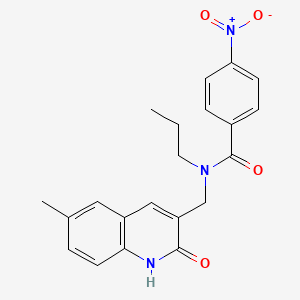
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a nitro group, and a benzamide linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The subsequent steps involve the introduction of the nitro group and the benzamide linkage through nitration and amidation reactions, respectively. The final step involves the alkylation of the amide nitrogen with a propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Scale-up processes would also consider factors such as cost, safety, and environmental impact.
化学反応の分析
Types of Reactions
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at specific positions on the quinoline or benzamide rings.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with quinoline or benzamide structures.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving quinoline-binding proteins or enzymes.
Medicine: The compound’s unique structure may impart specific biological activity, making it a candidate for drug development or as a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
作用機序
The mechanism by which N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide exerts its effects depends on its interaction with molecular targets. The quinoline moiety may interact with specific proteins or enzymes, while the nitro and benzamide groups can influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-2-methylbenzamide
- N-ethyl-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzenesulfonamide
Uniqueness
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitro-N-propylbenzamide is unique due to the presence of the nitro group and the specific substitution pattern on the quinoline and benzamide moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-10-23(21(26)15-5-7-18(8-6-15)24(27)28)13-17-12-16-11-14(2)4-9-19(16)22-20(17)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXGEDPOOCVQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B7708561.png)
![4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide](/img/structure/B7708575.png)
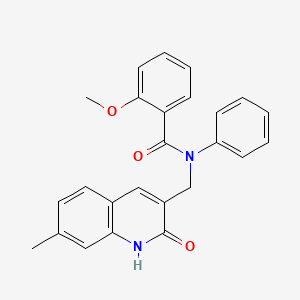
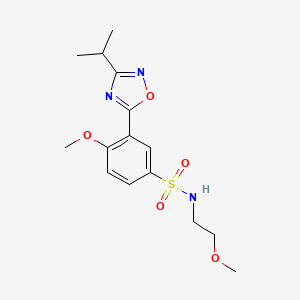
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7708590.png)
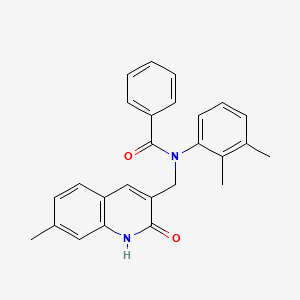
![N-(2,5-dimethoxyphenyl)-2-{2-methoxy-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B7708601.png)
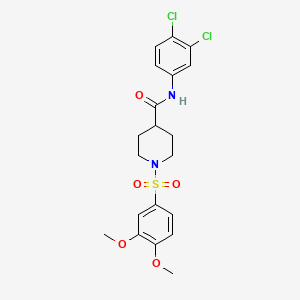
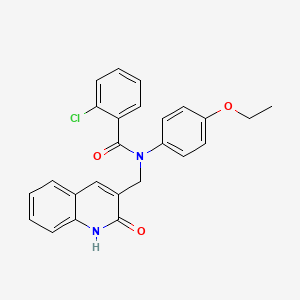
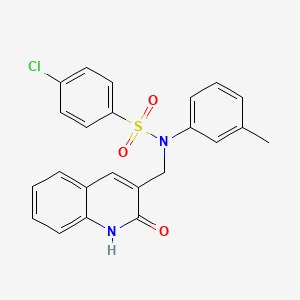
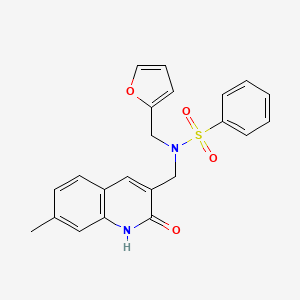
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B7708642.png)
![N-(2-ethoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7708644.png)
